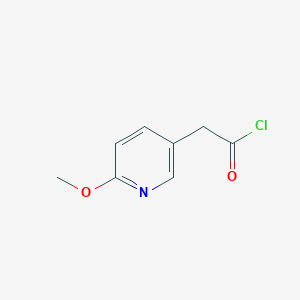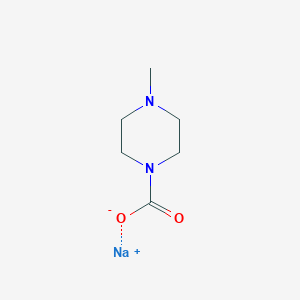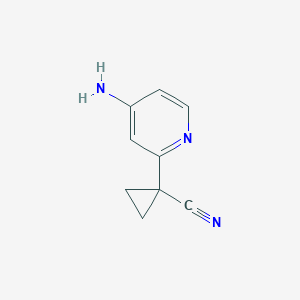![molecular formula C10H12BrN B13125771 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is a heterocyclic compound featuring a bromine atom attached to a cyclohepta[c]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine typically involves the bromination of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. One common method includes:
Starting Material: 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine.
Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired brominated product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the ring system or remove the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: De-brominated or partially reduced ring systems.
Aplicaciones Científicas De Investigación
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine: Similar structure but with a chlorine atom, which may exhibit different reactivity and biological activity.
4-Fluoro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine: Contains a fluorine atom, potentially altering its electronic properties and interactions.
Uniqueness
4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications
Propiedades
Fórmula molecular |
C10H12BrN |
|---|---|
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
4-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-7-12-6-8-4-2-1-3-5-9(8)10/h6-7H,1-5H2 |
Clave InChI |
JJIJWNRNEMAVNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CN=CC(=C2CC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)





![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)


![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)
